1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate
Overview
Description
1-Anilino-8-naphthalene sulfonic acid magnesium salt monohydrate is a useful research compound. Its molecular formula is C32H26MgN2O7S2 and its molecular weight is 639.0 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microorganism Staining : It is used as a rapid staining technique for soil microorganisms, causing them to fluoresce under specific light conditions. This method is simple and effective for examining microorganisms in situ, such as in soil samples (Mayfield, 1975).
Protein Staining : The compound serves as a protein stain, binding to proteins or similar compounds, useful in studying natural substrates like soil, food materials, and organic material in water (Mayfield Ci, 1976).
Microbial Viability Assessment : It's utilized for counting viable microorganisms in soil, allowing for the determination of the types and numbers of these microorganisms. This method can assess the effects of environmental factors and soil amendments on microbial activity (Mayfield, 1977).
Cytotoxicity Analysis : The cytotoxicity of 1-Anilino-8-naphthalene sulfonic acid and its degradation products has been investigated using human and mouse cell lines. This research is significant for understanding the compound's effects on living cells (Vallinachiyar et al., 2018).
Protein Folding Studies : It is widely used to monitor conformational changes in proteins during folding and unfolding, demonstrating the interactions between the compound and proteins (Kumar et al., 1996).
Microbial Growth Analysis : The compound has been applied to detect and analyze growth patterns of microorganisms in soils, helping to understand microbial responses to various treatments and environmental conditions (Polonenko et al., 1978).
Protein Binding Analysis : Studies have shown that 1-Anilino-8-naphthalene sulfonate anion binds to cationic groups of water-soluble proteins primarily through ion pair formation, providing insights into the binding energetics of macromolecules (Matulis & Lovrien, 1998).
properties
IUPAC Name |
magnesium;8-anilinonaphthalene-1-sulfonate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H13NO3S.Mg.H2O/c2*18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h2*1-11,17H,(H,18,19,20);;1H2/q;;+2;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBANPIUXAXTAFX-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].O.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26MgN2O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Anilino-1-naphthalenesulfonic Acid Magnesium(II) Salt Hydrate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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